2-Bromo-5-methoxypyrazine
Overview
Description
2-Bromo-5-methoxypyrazine is a chemical compound with the molecular formula C5H5BrN2O and a molecular weight of 189.01 . It is a solid substance that should be stored at 2-8°C .
Synthesis Analysis
The synthesis of 2-Bromo-5-methoxypyrazine involves a reaction in tetrahydrofuran at 0 - 20°C for 37.3 hours . The process starts with 2,5-dibromopyrazine, which is reacted with sodium methoxide. The solution is then allowed to warm to room temperature and stirred for 37 hours. The suspension is filtered, and the filtrate is concentrated under vacuum to yield 2-bromo-5-methoxypyrazine .Molecular Structure Analysis
The InChI code for 2-Bromo-5-methoxypyrazine is 1S/C5H5BrN2O/c1-9-5-3-7-4(6)2-8-5/h2-3H,1H3 . This code provides a specific string of characters that represents the molecular structure of the compound.Physical And Chemical Properties Analysis
2-Bromo-5-methoxypyrazine has a density of 1.6±0.1 g/cm^3 . Its boiling point is 208.5±35.0 °C at 760 mmHg . The compound has a vapour pressure of 0.3±0.4 mmHg at 25°C . The enthalpy of vaporization is 42.7±3.0 kJ/mol , and the flash point is 79.9±25.9 °C .Scientific Research Applications
Synthesis and Medicinal Chemistry
2-Bromo-5-methoxypyrazine derivatives have been synthesized for potential medicinal applications. For instance, Vijaya Raj et al. (2007) synthesized novel 2-bromo-5-methoxypyrazine derivatives and evaluated their analgesic, antifungal, antibacterial, and antiproliferative activities. They found that some of these compounds exhibited significant analgesic and antiproliferative activities (Vijaya Raj et al., 2007).
Food and Beverage Analysis
2-Bromo-5-methoxypyrazine and related compounds play a significant role in the flavor and aroma profiles of various foods and beverages. For instance, Sala et al. (2000) developed a method for determining methoxypyrazines, including 2-methoxypyrazine derivatives, in musts, which are important flavor compounds in wines (Sala et al., 2000). Similarly, Sidhu et al. (2015) discussed the impact of methoxypyrazines on the aroma and flavor of grapes, musts, and wines, highlighting their significance in food science (Sidhu et al., 2015).
Chemical Analysis and Method Development
In the field of analytical chemistry, the development of methods for detecting and quantifying methoxypyrazine compounds, including 2-bromo-5-methoxypyrazine, is crucial. For example, Hjelmeland et al. (2016) compared different extraction techniques for analyzing methoxypyrazines in wine, demonstrating the importance of sensitive and accurate methods for these compounds (Hjelmeland et al., 2016).
Impact on Wine Quality
The presence and concentration of methoxypyrazines, including 2-bromo-5-methoxypyrazine derivatives, significantly influence the quality of wines. For instance, Alberts et al. (2016) conducted a quantitative survey of methoxypyrazines in South African Sauvignon blanc wines, revealing the importance of these compounds in the wine's aroma profile (Alberts et al., 2016).
Agricultural and Enological Research
Research in agriculture and enology has focused on understanding the factors affecting methoxypyrazine levels in grapes and wines. For example, Dunlevy et al. (2013) studied the biosynthesis of methoxypyrazines in grape berries and identified key genetic components influencing their production (Dunlevy et al., 2013).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, and the signal word is "Warning" . Hazard statements include H315, H319, H335, and H412 . Precautionary statements include P271, P261, and P280 . It’s recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .
properties
IUPAC Name |
2-bromo-5-methoxypyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O/c1-9-5-3-7-4(6)2-8-5/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMDHKDFBWIRZAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(C=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40599584 | |
Record name | 2-Bromo-5-methoxypyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40599584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-methoxypyrazine | |
CAS RN |
143250-10-6 | |
Record name | 2-Bromo-5-methoxypyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40599584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-5-methoxypyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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